molecular formula C11H14N2O3S B2493176 2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine CAS No. 675828-47-4

2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine

Cat. No.: B2493176
CAS No.: 675828-47-4
M. Wt: 254.3
InChI Key: PDQTWEZRPLDAPK-UHFFFAOYSA-N
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Description

2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.3. The purity is usually 95%.
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Scientific Research Applications

Calcium Antagonists with Antioxidant Activity

Thiazolidinone derivatives, including those structurally similar to 2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine, have been studied for their calcium antagonistic and antioxidant activities. For example, CP-060, a compound in this class, exhibits both calcium overload inhibition and antioxidant properties. The structure-activity relationships of these compounds suggest that the phenolic hydroxyl group is crucial for antioxidant activity, while lipophilicity and alkyl chain length affect calcium antagonistic activity (Kato et al., 1999).

Novel Synthesis Using Thiazolidine Derivatives

Thiazolidine derivatives have been employed as intermediates in synthesizing bioactive compounds. For instance, the chiral auxiliary of 4-benzyl-thiazolidine-2-thione was used in an asymmetric aldol condensation to produce bioactive diols, demonstrating the versatility of thiazolidine derivatives in organic synthesis (Yang Gui-chun, 2007).

Schiff Base Ligands for Antimicrobial Activity

Thiazole-derived Schiff bases have been synthesized for their antimicrobial properties. Two such compounds, 3-(5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol and 3-(5-ethyl-1,3,4-thiadiazol-2-ylimino)methyl)-4-methoxyphenol, showed moderate activity against various bacterial and fungal species. This suggests the potential of thiazolidine derivatives in developing new antimicrobial agents (Vinusha et al., 2015).

Anti-Inflammatory Applications

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anti-inflammatory properties. For example, one such compound significantly inhibited nitric oxide synthase activity and prostaglandin E(2) production, suggesting a potential role in treating inflammatory diseases (Liang Ma et al., 2011).

Optical and Electronic Applications

Thiazolidine derivatives have also been explored for their optical and electronic properties. For example, 2-thioxo-3-N, (4-methylphenyl) thiazolidine-4-one was studied for its linear and nonlinear optical responses, indicating its potential in optoelectronic device applications (Baroudi et al., 2020).

Properties

IUPAC Name

2-[(4-methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8-2-3-9(6-10(8)13(14)15)16-7-11-12-4-5-17-11/h2-3,6,11-12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQTWEZRPLDAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2NCCS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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